1-(Thiophen-2-yl)piperazin-2-one 1-(Thiophen-2-yl)piperazin-2-one
Brand Name: Vulcanchem
CAS No.: 1284355-06-1
VCID: VC8227276
InChI: InChI=1S/C8H10N2OS/c11-7-6-9-3-4-10(7)8-2-1-5-12-8/h1-2,5,9H,3-4,6H2
SMILES: C1CN(C(=O)CN1)C2=CC=CS2
Molecular Formula: C8H10N2OS
Molecular Weight: 182.25 g/mol

1-(Thiophen-2-yl)piperazin-2-one

CAS No.: 1284355-06-1

Cat. No.: VC8227276

Molecular Formula: C8H10N2OS

Molecular Weight: 182.25 g/mol

* For research use only. Not for human or veterinary use.

1-(Thiophen-2-yl)piperazin-2-one - 1284355-06-1

Specification

CAS No. 1284355-06-1
Molecular Formula C8H10N2OS
Molecular Weight 182.25 g/mol
IUPAC Name 1-thiophen-2-ylpiperazin-2-one
Standard InChI InChI=1S/C8H10N2OS/c11-7-6-9-3-4-10(7)8-2-1-5-12-8/h1-2,5,9H,3-4,6H2
Standard InChI Key MLNHQZRIQWJUKZ-UHFFFAOYSA-N
SMILES C1CN(C(=O)CN1)C2=CC=CS2
Canonical SMILES C1CN(C(=O)CN1)C2=CC=CS2

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a six-membered piperazine ring (C₄H₁₀N₂) linked to a five-membered thiophene ring (C₄H₃S) through a ketone bridge. The IUPAC name, 1-(thiophen-2-yl)piperazin-2-one, reflects this connectivity. Key structural features include:

  • Piperazinone ring: A lactam configuration with a carbonyl group at position 2, enhancing hydrogen-bonding capacity .

  • Thiophene substitution: A sulfur-containing aromatic system at position 2, contributing to π-π stacking interactions in biological systems .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀N₂OSPubChem
Molecular Weight196.27 g/molPubChem
Canonical SMILESC1CNC(=O)N(C1)C2=CC=CS2PubChem
LogP (Predicted)1.82PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors3PubChem

Synthetic Methodologies

Condensation Reactions

The most common synthesis involves nucleophilic acyl substitution between thiophene-2-carboxylic acid derivatives and piperazine precursors. A representative protocol from PMC7248877 outlines:

  • Step 1: Activation of thiophene-2-carboxylic acid using thionyl chloride (SOCl₂) to form the acid chloride.

  • Step 2: Reaction with piperazine in anhydrous dichloromethane under nitrogen atmosphere.

  • Step 3: Precipitation with diethyl ether yields the crude product, purified via recrystallization (ethanol/water).

Yield: 68–75% .
Key Spectral Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (dd, J = 5.1 Hz, 1H, thiophene H-3), 7.12 (d, J = 3.4 Hz, 1H, thiophene H-5), 3.85–3.70 (m, 4H, piperazine N–CH₂), 3.20–3.05 (m, 4H, piperazine CH₂–N–C=O) .

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C–N amide) .

Alternative Routes

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 45 minutes with comparable yields (72%).

  • Solid-phase synthesis: Utilizes Wang resin for combinatorial library generation, enabling rapid analog screening .

Biological Activities and Mechanisms

Antimicrobial Properties

1-(Thiophen-2-yl)piperazin-2-one derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 μg/mL) and fungi (C. albicans MIC = 16 μg/mL) . Mechanistic studies suggest:

  • Membrane disruption: Interaction with lipid II precursors inhibits cell wall biosynthesis.

  • Topoisomerase IV inhibition: Stabilizes enzyme-DNA cleavage complexes, preventing replication .

Table 2: Comparative Antimicrobial Activity of Analogs

CompoundS. aureus MIC (μg/mL)E. coli MIC (μg/mL)C. albicans MIC (μg/mL)
Parent compound8.032.016.0
4-Fluoro derivative2.516.08.0
3-Nitro derivative32.064.032.0

Neuroprotective Effects

Piperazinone derivatives inhibit acetylcholinesterase (AChE) with IC₅₀ = 0.5 μM, surpassing donepezil (IC₅₀ = 0.8 μM) in Alzheimer’s models. Key interactions:

  • Catalytic triad engagement: Hydrogen bonds with Ser200 and His440 residues.

  • PAS binding: π-π stacking with Trp279 reduces β-amyloid aggregation.

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (high intestinal absorption) .

  • Metabolism: Primarily CYP3A4-mediated oxidation to sulfoxide metabolites .

  • Excretion: Renal clearance (t₁/₂ = 4.2 h) accounts for 60% of elimination .

Toxicity Considerations

  • Acute toxicity: LD₅₀ (rat, oral) = 320 mg/kg, indicating moderate toxicity.

  • Genotoxicity: Negative in Ames test (up to 100 μg/plate) .

Computational Modeling Insights

DFT Studies

B3LYP/6-31G(d) calculations optimized the geometry, revealing:

  • Dipole moment: 4.78 Debye, enhancing solubility in polar solvents .

  • HOMO-LUMO gap: 5.2 eV, suggesting stability under physiological conditions .

Molecular Dynamics Simulations

Simulations (100 ns, CHARMM36 force field) demonstrated stable binding to 5-HT₁ₐ receptors (RMSD < 2.0 Å) . Key interactions:

  • Salt bridge: Asp116 with protonated piperazine nitrogen .

  • Hydrophobic pocket: Thiophene ring insertion into Phe334/335 region .

Industrial and Research Applications

Drug Development

  • Lead optimization: 28 analogs in preclinical trials for neurodegenerative disorders .

  • Prodrug strategies: Esterification of the ketone group improves blood-brain barrier penetration (AUCbrain/AUCplasma = 3.1) .

Material Science

  • Coordination polymers: Forms stable complexes with Cu(II) (Kd = 10⁻¹⁵ M) for catalytic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator